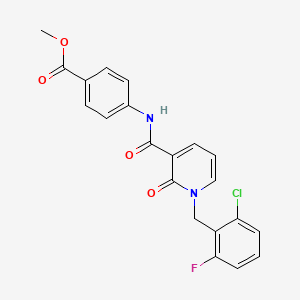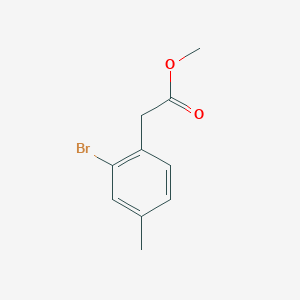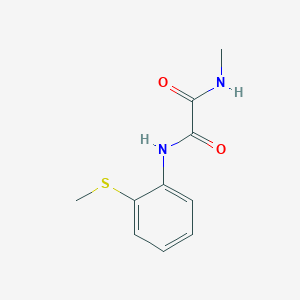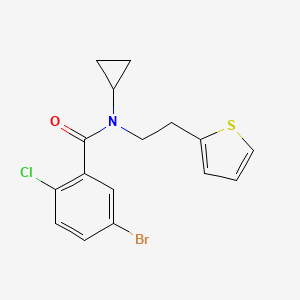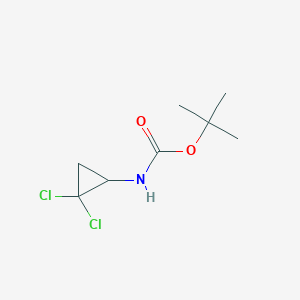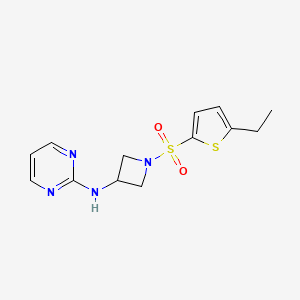![molecular formula C14H14F2N2O2 B2393174 2,6-二氟-N-[2-羟基-2-(1-甲基吡咯-2-基)乙基]苯甲酰胺 CAS No. 1421489-37-3](/img/structure/B2393174.png)
2,6-二氟-N-[2-羟基-2-(1-甲基吡咯-2-基)乙基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide is a synthetic organic compound characterized by the presence of difluoro substituents on the benzene ring, a hydroxyethyl group, and a methylpyrrole moiety
科学研究应用
2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or receptor binding.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,6-difluorobenzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using an appropriate hydroxyethylating agent.
Attachment of the Methylpyrrole Moiety: The final step involves the attachment of the methylpyrrole group through a coupling reaction, such as a Suzuki-Miyaura coupling, under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions
2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The difluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
作用机制
The mechanism of action of 2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The hydroxyethyl group may form hydrogen bonds with active sites of enzymes or receptors, while the difluoro substituents can enhance binding affinity through hydrophobic interactions. The methylpyrrole moiety may contribute to the overall stability and specificity of the compound’s binding.
相似化合物的比较
Similar Compounds
2,6-Difluoro-N-hydroxy-benzamidine: Similar structure but lacks the hydroxyethyl and methylpyrrole groups.
2,6-Difluoro-N-hydroxybenzenecarboximidamide: Similar structure but lacks the hydroxyethyl and methylpyrrole groups.
Uniqueness
2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both hydroxyethyl and methylpyrrole groups distinguishes it from other similar compounds, potentially enhancing its utility in various applications.
属性
IUPAC Name |
2,6-difluoro-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O2/c1-18-7-3-6-11(18)12(19)8-17-14(20)13-9(15)4-2-5-10(13)16/h2-7,12,19H,8H2,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPVOSIFAXBEPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=C(C=CC=C2F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
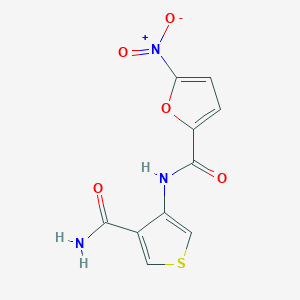
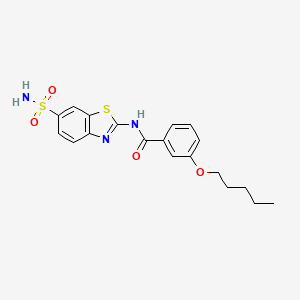
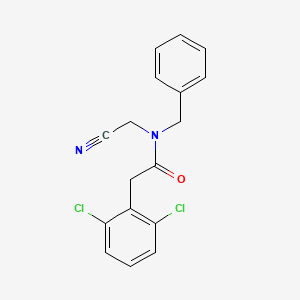
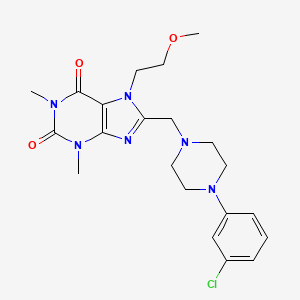
![N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-2-PHENOXYPROPANAMIDE](/img/structure/B2393101.png)
![N-{2-[(2-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B2393102.png)
